ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE

soluble epoxide hydrolase enzyme inhibition IC50

ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE (CAS 503431-50-3; molecular formula C₂₃H₃₂N₂O₃; MW 384.52) is a fully synthetic 1,3-disubstituted urea derivative belonging to the N-adamantyl-N′-phenyl urea subclass of soluble epoxide hydrolase (sEH, EC 3.3.2.10) inhibitors. The compound features a 3,5,7-trimethyladamantane cage linked via a urea bridge to an ethyl 4-aminobenzoate terminus.

Molecular Formula C23H32N2O3
Molecular Weight 384.52
CAS No. 503431-50-3
Cat. No. B2510413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE
CAS503431-50-3
Molecular FormulaC23H32N2O3
Molecular Weight384.52
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)NC23CC4(CC(C2)(CC(C4)(C3)C)C)C
InChIInChI=1S/C23H32N2O3/c1-5-28-18(26)16-6-8-17(9-7-16)24-19(27)25-23-13-20(2)10-21(3,14-23)12-22(4,11-20)15-23/h6-9H,5,10-15H2,1-4H3,(H2,24,25,27)
InChIKeyIMVSRABGNPTTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE (CAS 503431-50-3): An Adamantyl-Urea Soluble Epoxide Hydrolase Inhibitor with Distinct Bridgehead Methylation


ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE (CAS 503431-50-3; molecular formula C₂₃H₃₂N₂O₃; MW 384.52) is a fully synthetic 1,3-disubstituted urea derivative belonging to the N-adamantyl-N′-phenyl urea subclass of soluble epoxide hydrolase (sEH, EC 3.3.2.10) inhibitors [1]. The compound features a 3,5,7-trimethyladamantane cage linked via a urea bridge to an ethyl 4-aminobenzoate terminus. This structural configuration places it at the intersection of two key medicinal chemistry optimization vectors: bridgehead methylation of the adamantane lipophilic unit (known to modulate sEH inhibitory potency and metabolic stability) [2] and benzoate ester substitution on the phenyl ring (known to influence inhibitory activity and esterase-mediated hydrolysis) [3].

Why ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE Cannot Be Interchanged with Other Adamantyl-Urea sEH Inhibitors


Adamantyl-urea sEH inhibitors are not functionally interchangeable because both the adamantane bridgehead substitution pattern and the phenyl-terminal ester group independently and multiplicatively govern three critical selection parameters: human sEH inhibitory potency, species-specific selectivity (human vs. murine sEH), and hepatic metabolic stability [1]. Systematic structure–activity relationship (SAR) studies have demonstrated that the introduction of a single methyl group at the adamantane bridgehead yields a 4-fold increase in human sEH inhibitory potency relative to the unsubstituted adamantane, but the addition of a second and third methyl group progressively reverses this gain while simultaneously causing an 8-fold and 98-fold decrease in human liver microsomal stability, respectively [1]. Concurrently, the choice of ester (ethyl vs. methyl) and its ring position (para vs. meta) on the benzoate terminus significantly alters susceptibility to carboxylesterase-mediated hydrolysis, with para-substituted benzoate esters exhibiting markedly greater metabolic stability than their meta counterparts [2]. Therefore, substituting this compound with an unmethylated adamantyl-urea, a mono-methyl analog, a free carboxylic acid derivative, or a methyl ester analog would yield a molecule with a fundamentally different potency–stability–selectivity profile, compromising experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE vs. Closest Analogs


Human sEH Inhibitory Potency of Trimethyladamantyl-Urea Scaffold vs. Unsubstituted Adamantyl-Urea

The 3,5,7-trimethyladamantane scaffold confers a human sEH IC₅₀ that is approximately 3-fold less potent than the corresponding monomethyl analog (1a: IC₅₀ = 0.5 nM) and approximately 1.5-fold less potent than the unsubstituted parent diadamantyl urea (DAU: IC₅₀ = 1.1 nM), but retains single-digit nanomolar potency (3a: IC₅₀ = 1.6 nM) [1]. This represents a critical distinction: the trimethylated scaffold maintains potent human sEH inhibition while simultaneously conferring species selectivity that is absent in the unsubstituted and monomethyl analogs. Compounds with three methyl substituents in adamantane were very poor inhibitors of murine sEH while remaining very potent against human sEH, a species-divergent behavior not observed with the unsubstituted adamantane [1].

soluble epoxide hydrolase enzyme inhibition IC50 adamantane SAR

Human Liver Microsomal Metabolic Stability of Trimethyladamantyl-Urea vs. Unsubstituted Adamantyl-Urea

Systematic evaluation of human liver microsomal stability across a methyl-series of adamantyl ureas revealed that introduction of two or three methyl groups leads to an 8-fold and 98-fold decrease in metabolic stability, respectively, relative to the unsubstituted adamantane [1]. While a single methyl group yields a 4-fold potency gain without noticeable stability loss, the trimethylated scaffold represents the extreme end of the metabolic lability spectrum within this series [1]. This property makes the trimethyladamantyl-urea scaffold particularly suitable as a tool compound for short-duration in vitro experiments where rapid metabolic clearance is desirable to limit off-target accumulation, or conversely, as a negative-control scaffold for evaluating metabolic stabilization strategies.

metabolic stability human liver microsomes adamantane methylation carboxylesterase

Ester-Stabilized sEH Inhibition: Ethyl Benzoate vs. Free Carboxylic Acid Analogs

In the N-adamantyl-N′-phenyl urea series, the para-substituted benzoate ester is critical for maintaining high sEH inhibitory potency. The free para-benzoic acid analog (compound 15) exhibits an IC₅₀ of 1,411 nM, representing an 83-fold loss of activity relative to the unsubstituted phenyl urea (compound 1, IC₅₀ = 17 nM) and an approximately 344-fold loss relative to the corresponding methyl ester (compound 13, IC₅₀ = 4.1 nM) [1]. Furthermore, para-substituted benzoate esters demonstrate markedly greater metabolic stability in human liver S9 fractions compared to meta-substituted esters, with >90% of parent para-ester remaining after 60 min incubation vs. <10% for some meta-analogs [1]. The ethyl ester of the target compound is expected to confer a similar potency–stability advantage over the free acid form, while the ethyl (vs. methyl) ester may provide subtly altered physicochemical properties (e.g., lipophilicity, solubility, and esterase hydrolysis rate).

benzoate ester carboxylic acid esterase stability sEH inhibitor pharmacophore

Species-Selective sEH Inhibition: Human vs. Murine Enzyme Discrimination by Trimethyladamantyl-Ureas

A unique pharmacological fingerprint of trimethyladamantyl-containing ureas is their marked species selectivity for human sEH over murine sEH. Burmistrov et al. (2017) reported that 'compounds with three methyl substituents in adamantane were very poor inhibitors of murine sEH while still very potent against human sEH,' and that 'the effect on activity against human and murine sEH varied in opposite ways with each new methyl group introduced into the molecule' [1]. This divergent species-selectivity trend is not observed for unsubstituted, monomethyl, or dimethyl adamantyl ureas, which maintain more balanced cross-species potency [1]. The target compound, bearing a 3,5,7-trimethyladamantane group, is therefore expected to display a human-selective inhibition profile with a potency differential of approximately 100-fold or greater between human and murine sEH.

species selectivity human sEH murine sEH trimethyladamantane pharmacology

UV-Active Benzoate Chromophore: Analytical Detectability Advantage over Non-Chromophoric Adamantyl-Ureas

The ethyl 4-aminobenzoate terminus provides a strong UV chromophore (λmax ≈ 270–290 nm) that is absent in non-aromatic adamantyl-urea inhibitors such as N-adamantyl-N′-dodecyl urea (ADU) or symmetric diadamantyl ureas [1]. This chromophore enables facile quantification by HPLC-UV or LC-MS without requiring derivatization, evaporative light scattering detection (ELSD), or charged aerosol detection (CAD). Kasagami et al. (2009) explicitly noted that the phenyl-urea aromatic group 'is UV active, enabling one to easily trace the target compound' [1]. This practical advantage significantly reduces analytical method development time and enables more reliable quantification in biological matrices compared to fully aliphatic adamantyl-urea inhibitors.

UV detection HPLC benzoate chromophore analytical quantification pharmacokinetics

Physicochemical Property Modulation via Adamantane Bridgehead Methylation: Melting Point and Solubility

Progressive methylation of the adamantane cage systematically alters key physicochemical properties relevant to formulation and handling. In the symmetric urea series, the melting point increases from 290–292°C (monomethyl, 1a) to 305–306°C (trimethyl, 3a), while water solubility remains constant at ~20 μM across the methyl series (1a–3a) [1]. When the trimethyladamantane is paired with a phenyl-containing second urea substituent (as in the target compound), the solubility increases substantially: compound 3b (trimethyladamantyl-urea with a phenyl spacer) exhibits solubility of 160 μM, an 8-fold improvement over the symmetric trimethyl urea 3a (20 μM) [1]. The target compound, with an ethyl benzoate phenyl terminus, is expected to exhibit solubility in the 150–250 μM range based on this class trend.

melting point water solubility physicochemical properties adamantane methylation formulation

Optimal Research and Procurement Application Scenarios for ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE


Human-Selective sEH Inhibition in Cell-Based Inflammatory Signaling Studies

The compound's predicted human-selective sEH inhibition profile (≥100-fold selectivity over murine sEH) makes it an ideal tool compound for investigating the role of sEH in human cell lines (e.g., HEK293, HepG2, HUVEC) where species-matched target engagement is critical [1]. In human macrophage or endothelial cell models of inflammation, this compound can be used to elevate endogenous epoxyeicosatrienoic acid (EET) levels and assess downstream anti-inflammatory effects (e.g., NF-κB pathway modulation) without confounding rodent-specific pharmacology [1]. The UV-active benzoate chromophore enables direct quantification of intracellular compound levels by HPLC-UV, facilitating concentration–response and target engagement studies [2]. Researchers should avoid this compound for murine in vivo efficacy studies due to its poor murine sEH inhibition.

Metabolic Stability Benchmarking and Esterase Probe Studies

The combination of rapid hepatic clearance (98-fold less stable than unsubstituted adamantane in human liver microsomes) and para-benzoate ester-mediated resistance to carboxylesterase hydrolysis makes this compound a valuable dual-purpose probe [1][2]. It can serve as a positive control for rapid metabolic turnover in CYP450/NADPH-dependent stability assays (where the adamantane hydroxylation drives clearance) while simultaneously serving as a negative control for carboxylesterase-mediated ester hydrolysis (where para-substitution confers stability). This dual behavior enables researchers to deconvolve oxidative vs. hydrolytic metabolic pathways in a single compound, a capability not offered by unsubstituted adamantyl-ureas or meta-substituted benzoate esters.

Analytical Method Development and Pharmacokinetic Tracer Studies Using UV Detection

The ethyl benzoate UV chromophore (λmax ~270–290 nm) enables straightforward HPLC-UV method development with detection limits ~10–100-fold better than those achievable with ELSD or CAD for non-chromophoric adamantyl-ureas [2]. This compound is therefore well-suited as a system suitability standard for chromatographic method qualification, a reference compound for LC-UV detector linearity validation, and a tracer for in vitro permeability (PAMPA/Caco-2) and protein binding studies where reliable UV-based quantification is preferred over MS-based detection due to lower instrument cost and higher throughput [2].

Structure–Activity Relationship (SAR) Reference for Adamantane Bridgehead Optimization

As part of a systematic SAR series spanning unsubstituted, monomethyl, dimethyl, and trimethyl adamantyl-ureas, this compound represents the extreme terminus of the methylation vector: maximum human–murine species selectivity, lowest metabolic stability, and moderate inhibitory potency [1]. It can be used as a reference standard for benchmarking new adamantane modifications (e.g., halogenation at bridgehead positions, which has been shown to yield picomolar sEH inhibitors) [1]. Procurement of the complete methyl-series (mono-, di-, and trimethyl) alongside the unsubstituted parent enables construction of quantitative SAR models for predicting potency, stability, and selectivity of novel adamantane-containing sEH inhibitors.

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